Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate
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Overview
Description
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a chemical compound known for its significant role in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and exhibits properties that make it valuable in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the following steps:
Starting Material: The synthesis begins with (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid.
Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of the methyl ester group into the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce an alcohol or amine derivative.
Scientific Research Applications
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters and other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Phenylalanine: The parent compound from which Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is derived.
Tyrosine: Another amino acid with a similar structure, differing by the presence of a hydroxyl group on the aromatic ring.
Dopamine: A neurotransmitter with structural similarities, particularly in the aromatic ring and amine group.
Uniqueness: this compound is unique due to its esterified structure, which can influence its solubility, reactivity, and biological activity compared to its non-esterified counterparts .
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553001 |
Source
|
Record name | Methyl N-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70963-39-2 |
Source
|
Record name | Methyl N-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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